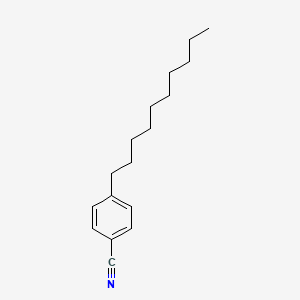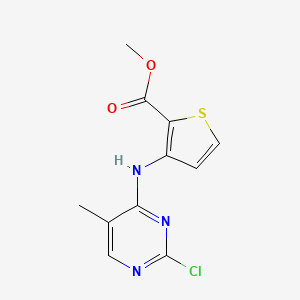
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
The synthesis of thiophene derivatives, including Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with different carbonyl compounds under specific conditions. Industrial production methods often utilize microwave-assisted synthesis to achieve higher yields and faster reaction times .
Análisis De Reacciones Químicas
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has significant applications in scientific research, particularly in medicinal chemistry and material science. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . They are also used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives often act as inhibitors of various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
Methyl 3-((2-chloro-5-methylpyrimidin-4-yl)amino)thiophene-2-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine . These compounds share similar structural features but differ in their specific pharmacological activities and applications. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Propiedades
Fórmula molecular |
C11H10ClN3O2S |
|---|---|
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
methyl 3-[(2-chloro-5-methylpyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2S/c1-6-5-13-11(12)15-9(6)14-7-3-4-18-8(7)10(16)17-2/h3-5H,1-2H3,(H,13,14,15) |
Clave InChI |
SHKWCWRYEFEBAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N=C1NC2=C(SC=C2)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,16-dibenzhydryl-N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14896883.png)
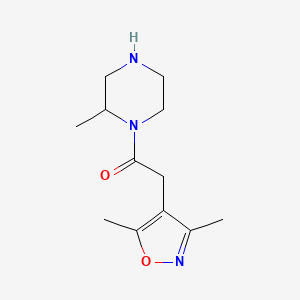

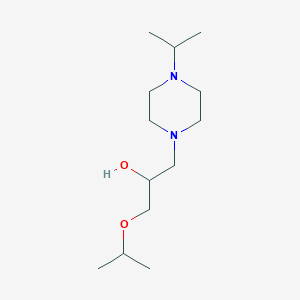
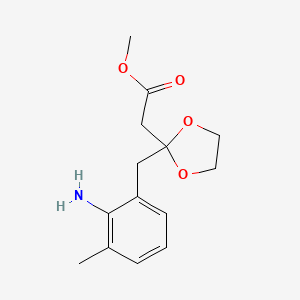

![(3-Iodo-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-yl)methanol](/img/structure/B14896930.png)

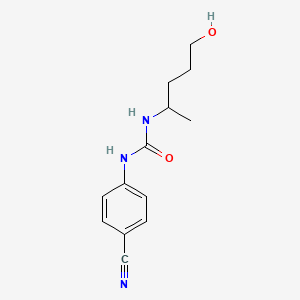
![6-Bromo-2-chloropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14896943.png)
![Ethyl (1R,5R,6R)-5-(sec-butoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14896952.png)
![(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-L-alanine](/img/structure/B14896954.png)
